

# An In-Depth Technical Guide to 4-Bromo-2-chloro-5-methylpyridine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	4-Bromo-2-chloro-5-methylpyridine
Cat. No.:	B1523330

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CAS Number: 867279-13-8

## Abstract

This technical guide provides a comprehensive overview of **4-Bromo-2-chloro-5-methylpyridine**, a key halogenated pyridine derivative utilized as a versatile intermediate in the synthesis of complex organic molecules. With a primary focus on its applications in the pharmaceutical and agrochemical industries, this document details the compound's physicochemical properties, a robust and validated synthetic protocol, and a thorough analysis of its characteristic spectroscopic data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a trustworthy foundation for its use in advanced chemical synthesis.

## Introduction: The Strategic Importance of Halogenated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, and its halogenated derivatives are of particular importance. The introduction of halogen atoms onto the pyridine ring provides strategic handles for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions. **4-Bromo-2-chloro-5-methylpyridine** (CAS No. 867279-13-8) embodies this principle, offering two distinct halogen atoms—a bromine and a chlorine—at

positions amenable to selective chemical manipulation. This dual halogenation, combined with the electronic influence of the methyl group, makes it a highly valuable building block for the construction of diverse molecular architectures with potential biological activity.[\[1\]](#) This guide will elucidate the synthesis, characterization, and utility of this important synthetic intermediate.

## Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe and effective use in a laboratory setting. The key data for **4-Bromo-2-chloro-5-methylpyridine** are summarized below.

Property	Value	Source
CAS Number	867279-13-8	PubChem <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>5</sub> BrCIN	PubChem <a href="#">[2]</a>
Molecular Weight	206.47 g/mol	PubChem <a href="#">[2]</a>
Appearance	Solid	Sigma-Aldrich <a href="#">[3]</a>
Boiling Point	252.3 ± 35.0 °C at 760 mmHg	Sigma-Aldrich <a href="#">[3]</a>
Purity	≥97%	CymitQuimica, <a href="#">[4]</a> Sigma-Aldrich <a href="#">[3]</a>
Storage	Store at room temperature.	Sigma-Aldrich <a href="#">[3]</a>

### Safety and Handling:

**4-Bromo-2-chloro-5-methylpyridine** is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[\[2\]](#)

### GHS Hazard Statements:

- H301/302: Toxic or harmful if swallowed.[\[2\]](#)
- H311: Toxic in contact with skin.[\[2\]](#)

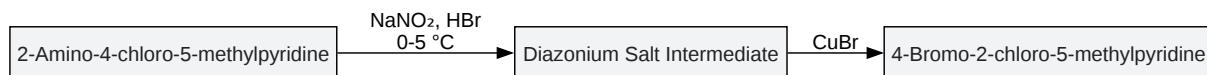
- H315: Causes skin irritation.[2]
- H318: Causes serious eye damage.[2]
- H331: Toxic if inhaled.[2]
- H335: May cause respiratory irritation.[2]

## Synthesis of 4-Bromo-2-chloro-5-methylpyridine

The most logical and efficient synthetic route to **4-Bromo-2-chloro-5-methylpyridine** is via a Sandmeyer-type reaction, starting from a suitable aminopyridine precursor. This classic transformation in aromatic chemistry allows for the conversion of an amino group into a diazonium salt, which is then displaced by a halide.[5][6][7]

## Proposed Synthetic Pathway

The synthesis of **4-Bromo-2-chloro-5-methylpyridine** can be envisioned to proceed from the commercially available 2-amino-4-chloro-5-methylpyridine. The amino group is first converted to a diazonium salt, which is subsequently displaced by a bromide ion.



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Caption: Proposed synthetic pathway for **4-Bromo-2-chloro-5-methylpyridine**.

## Detailed Experimental Protocol

This protocol is a well-reasoned adaptation of established Sandmeyer reaction procedures for substituted pyridines. The causality behind each step is explained to ensure a self-validating and reproducible methodology.

Materials:

- 2-Amino-4-chloro-5-methylpyridine

- 48% Hydrobromic acid (HBr)
- Sodium nitrite (NaNO<sub>2</sub>)
- Copper(I) bromide (CuBr)
- Sodium hydroxide (NaOH) solution (20% aqueous)
- Diethyl ether
- Anhydrous sodium sulfate
- Deionized water

Procedure:

- **Diazotization:**
  - In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-chloro-5-methylpyridine (1.0 eq) in 48% hydrobromic acid. The use of a strong acid like HBr is crucial for the in-situ generation of nitrous acid from sodium nitrite and to maintain the stability of the resulting diazonium salt.
  - Cool the reaction mixture to 0-5 °C in an ice-salt bath. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
  - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The slow addition rate prevents a rapid, exothermic reaction and the uncontrolled evolution of nitrogen gas.
  - Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.
- **Sandmeyer Reaction:**
  - In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid. CuBr acts as the catalyst for the radical-nucleophilic aromatic substitution.[\[5\]](#)

- Slowly add the cold diazonium salt solution to the CuBr solution. The addition of the diazonium salt to the copper catalyst, rather than the reverse, helps to maintain a low concentration of the diazonium salt in the presence of the catalyst, minimizing side reactions.
- Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases. The gentle heating drives the reaction to completion.

• Work-up and Purification:

- Cool the reaction mixture to room temperature and neutralize by the slow addition of a 20% aqueous sodium hydroxide solution until the pH is basic. This step quenches the reaction and prepares the product for extraction.
- Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Diethyl ether is a suitable solvent for extracting the organic product.
- Combine the organic layers and wash with saturated brine. This removes any remaining water and inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure **4-Bromo-2-chloro-5-methylpyridine**.

## Spectroscopic Characterization

The structural elucidation of **4-Bromo-2-chloro-5-methylpyridine** is confirmed through a combination of spectroscopic techniques. Below are the predicted and expected spectral data based on the analysis of similar substituted pyridines.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum will provide information about the electronic environment of the protons on the pyridine ring and the methyl group.

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.2	Singlet	1H	H-6
~7.5	Singlet	1H	H-3
~2.4	Singlet	3H	-CH <sub>3</sub>

Note: Predicted chemical shifts are in CDCl<sub>3</sub> and are based on typical values for substituted pyridines.[\[8\]](#)[\[9\]](#)

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
~152	C-2
~148	C-6
~140	C-5
~135	C-4
~125	C-3
~18	-CH <sub>3</sub>

Note: Predicted chemical shifts are in CDCl<sub>3</sub> and are based on typical values for substituted pyridines.[\[10\]](#)[\[11\]](#)[\[12\]](#)

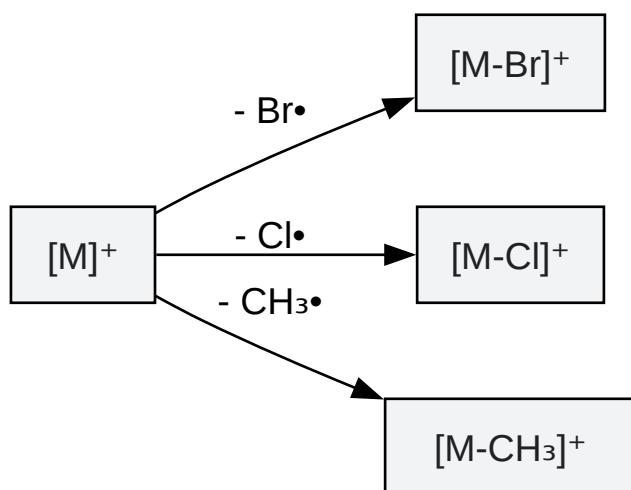
## Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine will result in a characteristic isotopic pattern for the molecular ion peak.

Expected Molecular Ion Peaks (M<sup>+</sup>):

- m/z corresponding to  $C_6H_5^{79}Br^{35}ClN$
- m/z+2 corresponding to  $C_6H_5^{81}Br^{35}ClN$  and  $C_6H_5^{79}Br^{37}ClN$
- m/z+4 corresponding to  $C_6H_5^{81}Br^{37}ClN$

Expected Fragmentation: Common fragmentation pathways for halogenated pyridines involve the loss of the halogen atoms and the methyl group.[\[3\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)



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Caption: Predicted mass spectrometry fragmentation pathways.

## Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching and bending vibrations, as well as vibrations associated with the C-Cl and C-Br bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100-3000	Medium-Weak	Aromatic C-H Stretch
1600-1450	Strong-Medium	Aromatic C=C and C=N Stretch
1400-1000	Medium	In-plane C-H Bending
850-750	Strong	Out-of-plane C-H Bending
800-600	Medium-Strong	C-Cl Stretch
700-500	Medium-Strong	C-Br Stretch

Note: These are typical ranges for substituted pyridines.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

## Applications in Synthesis

**4-Bromo-2-chloro-5-methylpyridine** is a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical sectors. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, or alkynyl groups at the 4-position. The less reactive C-Cl bond can then be targeted for subsequent transformations under more forcing conditions or with different catalytic systems. This stepwise functionalization is a powerful strategy for building molecular complexity.

## Conclusion

**4-Bromo-2-chloro-5-methylpyridine** is a strategically important synthetic building block, offering multiple sites for controlled chemical modification. This guide has provided a comprehensive overview of its properties, a detailed and scientifically reasoned synthetic protocol, and a thorough analysis of its expected spectroscopic characteristics. By understanding the principles behind its synthesis and characterization, researchers and drug development professionals can confidently and effectively utilize this versatile intermediate in their synthetic endeavors.

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